N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Description

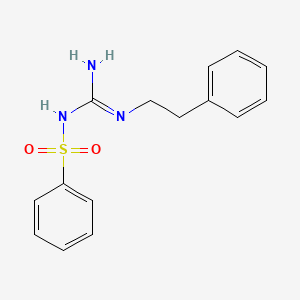

N-(N-Phenethylcarbamimidoyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core functionalized with a phenethylcarbamimidoyl group. This structure combines the sulfonamide moiety—a common pharmacophore in medicinal chemistry—with a carbamimidoyl group linked to a phenethyl chain.

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-(2-phenylethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c16-15(17-12-11-13-7-3-1-4-8-13)18-21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGOTAUSRQQSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-phenethylcarbamimidoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(N-phenethylcarbamimidoyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cells, and its inhibition can lead to a decrease in cell proliferation, particularly in cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts in the cell .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(N-phenethylcarbamimidoyl)benzenesulfonamide with structurally related sulfonamides, focusing on substituent effects, synthesis, and biological activity.

Substituted Benzimidazole Derivatives

Compounds such as N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) and N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-(phenylsulfonyl)acetimidamide (5b) () share the N-sulfonylamidine framework but incorporate benzimidazole rings.

Trifluoroethyl Derivatives (LXR Modulators)

T0314407 and T0901317 () are benzenesulfonamides with trifluoroethyl and trifluoromethyl-hydroxyl groups. These substituents confer high metabolic stability and strong hydrophobic interactions, as evidenced by T0901317's EC50 of ~300 nM in LXR activation assays. In contrast, the phenethylcarbamimidoyl group in the target compound lacks fluorination but introduces a basic amidine moiety, which may alter solubility and target selectivity. The absence of fluorinated groups could reduce hepatotoxicity risks associated with trifluoroethyl derivatives .

Aromatic Substituent Variations

describes N-(biphenylmethyl)-, N-(naphthylmethyl)-, N-(cyanobenzyl)-, and N-(methylsulfonylbenzyl)-benzenesulfonamides (3q–3t). Key comparisons include:

- Lipophilicity : Naphthyl and biphenyl groups (3q, 3r) increase logP values, enhancing membrane permeability but risking off-target binding.

- Yields : Synthesis via iron-catalyzed C-H amination achieved moderate yields (58–72%), suggesting scalability challenges compared to traditional sulfonylation routes .

Hydroxy and Carbamate Derivatives

N-butyl-4-hydroxy-N-phenylbenzenesulfonamide () and methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate () highlight the impact of polar groups:

- The hydroxy group in ’s compound improves aqueous solubility but may reduce blood-brain barrier penetration.

- The carbamate group in ’s derivative enhances metabolic stability, a feature absent in the target compound’s amidine group .

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Pharmacological and Spectral Data

*Predicted pKa reflects the hydroxy group’s acidity .

Biological Activity

N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The phenethyl carbamimidoyl moiety enhances its interaction with biological targets, potentially modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate the activity of carbonic anhydrases, which play a crucial role in physiological processes such as respiration and acid-base balance. This interaction can lead to significant biological effects, including:

- Antimicrobial Activity : The compound exhibits potential against various bacterial strains.

- Anticancer Properties : It may inhibit tumor growth by affecting cell cycle regulation.

Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonamide, including this compound, possess notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) studies indicate effective inhibition against pathogens such as E. coli and S. aureus.

- Compounds similar to this compound have shown MIC values ranging from 6.28 mg/mL to 6.72 mg/mL against various bacterial strains .

Anticancer Activity

In vitro studies have assessed the anticancer potential of related benzenesulfonamides. These studies often involve:

- Cell Cycle Analysis : Investigating how these compounds affect cell proliferation and apoptosis in cancer cell lines.

- Tumor Growth Inhibition : Notable reductions in tumor size have been observed in models treated with sulfonamide derivatives.

Case Studies

- Cardiovascular Effects : A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits .

- Inflammation Models : In vivo anti-inflammatory assays demonstrated that compounds related to this compound effectively reduced edema in rat models, indicating their therapeutic potential in managing inflammatory conditions .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(N-phenethylcarbamimidoyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves reacting benzenesulfonyl chloride with phenethylcarbamimidamide derivatives under controlled conditions. Key steps include:

- Amidation : Use anhydrous solvents (e.g., THF or DCM) and a base (e.g., triethylamine) to facilitate sulfonamide bond formation.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer :

- X-ray crystallography : For absolute configuration determination, use SHELXL for refinement (space group , similar to monoclinic systems in related benzenesulfonamides ).

- Spectroscopy : NMR (DMSO-) for detecting NH protons (~10-12 ppm) and aromatic protons (7-8 ppm); IR for sulfonamide S=O stretches (~1150-1350 cm) .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

- Methodological Answer :

- Sulforhodamine B (SRB) assay : Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Linear correlation with cell count (1,000–10,000 cells/well) ensures sensitivity .

- MTT assay : Complementary method to validate metabolic activity; compare IC values across assays to rule out false positives .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

-

Orthogonal validation : Combine SRB (protein content) with ATP-based luminescence (viability) assays.

-

Case Study : In perfusion pressure studies, discrepancies arose between sulfonamide derivatives (e.g., Compound A increased pressure, while the target compound decreased it). Resolve via dose-response curves and statistical analysis (ANOVA, ) .

Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Target Compound 0.001 Decreased Compound A 0.001 Increased

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

- Methodological Answer :

- Substituent variation : Modify the phenethylcarbamimidoyl group (e.g., electron-withdrawing Cl or electron-donating OCH) to assess impact on cytotoxicity or target binding.

- Pharmacophore modeling : Use docking software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., carbonic anhydrase IX). Validate with IC correlations .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

- Methodological Answer :

- Twinning : If data suggests twinning (e.g., high ), use SHELXL’s TWIN command with BASF parameter optimization.

- Disorder : Apply PART instructions to model disordered sulfonamide groups, refining occupancy factors iteratively .

Q. How to assess pharmacokinetic properties in preclinical models?

- Methodological Answer :

- In vitro ADME : Use Caco-2 cell monolayers for permeability assays (P cm/s indicates good absorption).

- Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS over 60 minutes .

Key Notes

- Data Integrity : Cross-reference crystallographic data (e.g., CCDC entries) and pharmacological datasets (e.g., PubChem BioAssay) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.